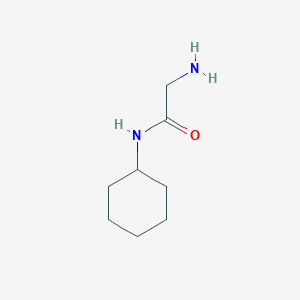

2-amino-N-cyclohexylacetamide

Übersicht

Beschreibung

The compound 2-amino-N-cyclohexylacetamide is a chemical entity that can be associated with various pharmacological activities. While the provided papers do not directly discuss 2-amino-N-cyclohexylacetamide, they do provide insights into related compounds and their synthesis, molecular structures, and potential applications in medicinal chemistry. For instance, the synthesis of N-(4-amino-2-butynyl)acetamide derivatives shows the potential for inhibitory activity on detrusor contraction, which could be relevant for the treatment of overactive detrusor conditions .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions to achieve the desired products. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, 2-amino-(N-D-ribosyl)acetamide 5'-phosphate is prepared from 2,3-O-isopropylidene-D-ribofuranosylamine p-toluenesulfonate by condensation with the mixed anhydride of N-(benzyloxy-carbonyl)glycine, followed by phosphorylation and removal of protecting groups .

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using various spectroscopic techniques such as HNMR and LC-MS, and in some cases, crystallography. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, which are crucial for its stability and interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are designed to introduce specific functional groups and to build complex structures. The use of organocatalysts like cyclohexylamine for the synthesis of 2-amino-4H-chromene derivatives demonstrates the importance of catalysts in facilitating multicomponent reactions . Additionally, photoinduced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides shows the diversity of reactions that can be employed to construct heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of electron-withdrawing or electron-donating groups can affect the regioselectivity and speed of cyclization reactions . The antimicrobial activity of synthesized heterocycles utilizing 2-cyano-N-arylacetamide also highlights the relationship between chemical structure and biological activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

2-amino-N-cyclohexylacetamide is a structurally significant compound used as a building block in organic and bioorganic chemistry. Its derivatives, particularly carbocyclic β-amino acids, have drawn attention due to their roles in natural products and antibiotics. These compounds are key precursors for β-lactams and other bioactive compounds, exhibiting antifungal, antibacterial, and analgesic activities (Kiss & Fülöp, 2014).

Chemical Synthesis and Medicinal Chemistry

2-amino-N-cyclohexylacetamide serves as a precursor in the synthesis of various heterocyclic compounds. It's instrumental in the creation of novel nitrogenous heterocycles such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. These compounds are studied for their antimicrobial properties against various bacterial and fungal strains (Ewies & Abdelsalaam, 2020).

Catalysis and Asymmetric Synthesis

The compound finds use in catalysis, specifically in isothiourea-catalyzed asymmetric syntheses. It's involved in the formation of β-lactams and β-amino esters, contributing to the development of pharmacologically relevant structures with high diastereocontrol and enantiocontrol (Smith et al., 2014).

Advanced Organic Synthesis Techniques

2-amino-N-cyclohexylacetamide is utilized in advanced organic synthesis methods such as the Ugi four-component condensation. This process is crucial for the creation of complex molecules like 2,5-diketopiperazines and 1,5-disubstituted tetrazoles, significant in the pharmaceutical industry (Marcaccini & Torroba, 2007).

Safety And Hazards

Eigenschaften

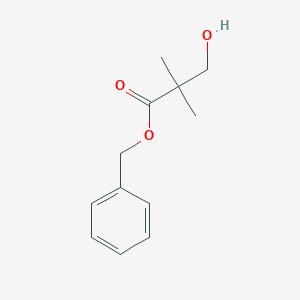

IUPAC Name |

2-amino-N-cyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLOXQXPTSLRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclohexylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.